molecular formula C10H12O3 B010084 (Z)-4-phenylbut-3-ene-1,2,3-triol CAS No. 1319-88-6

(Z)-4-phenylbut-3-ene-1,2,3-triol

Cat. No. B010084
CAS RN: 1319-88-6
M. Wt: 180.2 g/mol
InChI Key: FSDPQZPRLPFVLK-TWGQIWQCSA-N
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Description

(Z)-4-phenylbut-3-ene-1,2,3-triol, also known as resveratrol, is a natural polyphenolic compound found in various plants, including grapes, berries, and peanuts. It has gained significant attention in recent years due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism Of Action

The mechanism of action of (Z)-4-phenylbut-3-ene-1,2,3-triol is complex and not fully understood. It is believed to exert its effects through multiple pathways, including the activation of sirtuins, a family of proteins involved in cellular metabolism and aging. Resveratrol also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. Additionally, it has been shown to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Resveratrol has been shown to have numerous biochemical and physiological effects. It has antioxidant properties, which protect cells from oxidative damage caused by free radicals. It also has anti-inflammatory properties, which reduce inflammation in the body. Resveratrol has been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial for individuals with diabetes. Additionally, it has been shown to improve cardiovascular health by reducing blood pressure and improving blood lipid levels.

Advantages And Limitations For Lab Experiments

One advantage of (Z)-4-phenylbut-3-ene-1,2,3-triol for lab experiments is its availability. It can be easily synthesized or extracted from natural sources, making it readily accessible for research purposes. Additionally, it has a relatively low toxicity profile, making it safe for use in animal and cell studies. However, one limitation of (Z)-4-phenylbut-3-ene-1,2,3-triol is its low bioavailability. It has poor solubility in water, which limits its absorption and distribution in the body. This can make it challenging to achieve therapeutic concentrations in vivo.

Future Directions

There are numerous future directions for (Z)-4-phenylbut-3-ene-1,2,3-triol research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Researchers are also exploring the use of (Z)-4-phenylbut-3-ene-1,2,3-triol as a neuroprotective agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is interest in developing new formulations of (Z)-4-phenylbut-3-ene-1,2,3-triol that improve its bioavailability and therapeutic efficacy.
Conclusion:
(Z)-4-phenylbut-3-ene-1,2,3-triol, or (Z)-4-phenylbut-3-ene-1,2,3-triol, is a natural polyphenolic compound found in various plants. It has gained significant attention in recent years due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Resveratrol can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. It has been extensively studied for its potential health benefits and has been shown to have numerous biochemical and physiological effects. While there are advantages and limitations to using (Z)-4-phenylbut-3-ene-1,2,3-triol in lab experiments, there are numerous future directions for research in this area.

Scientific Research Applications

Resveratrol has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. Resveratrol also has neuroprotective effects and has been shown to improve cognitive function in animal studies. Additionally, it has been shown to improve cardiovascular health by reducing blood pressure and improving blood lipid levels.

properties

IUPAC Name

(Z)-4-phenylbut-3-ene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-6,10-13H,7H2/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDPQZPRLPFVLK-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(CO)O)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, cyclic acetal with 1,2,3-propanetriol

CAS RN

1319-88-6
Record name Benzaldehyde glyceryl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, cyclic acetal with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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